6-(Cyclopropylamino)nicotinonitrile
Overview
Description
6-(Cyclopropylamino)nicotinonitrile is an organic compound with the molecular formula C9H9N3. It is a derivative of nicotinonitrile, characterized by the presence of a cyclopropylamino group attached to the nicotinonitrile core.
Mechanism of Action
Target of Action
It is known that nitrile-containing pharmaceuticals have been approved for the management of a broad range of clinical conditions . The incorporation of a nitrile group into lead compounds can enhance binding affinity to the target .
Mode of Action
Nitrile-containing pharmaceuticals are known to improve the pharmacokinetic profile of parent drugs and reduce drug resistance .
Biochemical Pathways
Nitrile-containing pharmaceuticals are known to interact with various biochemical pathways .
Pharmacokinetics
The incorporation of a nitrile group into lead compounds can improve the pharmacokinetic profile of parent drugs .
Result of Action
Nitrile-containing pharmaceuticals are known to have a broad range of clinical applications .
Biochemical Analysis
Biochemical Properties
It is known that nicotinonitrile derivatives have a wide range of therapeutic activities
Cellular Effects
Related compounds such as pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives have shown significant anticancer activity
Molecular Mechanism
It is known that nicotinonitrile is a precursor to the vitamin niacin
Metabolic Pathways
It is known that nicotinonitrile is involved in the biosynthesis of niacin
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Cyclopropylamino)nicotinonitrile typically involves the reaction of nicotinonitrile with cyclopropylamine. One common method includes the treatment of nicotinonitrile with cyclopropylamine in the presence of a suitable solvent and catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process generally includes steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 6-(Cyclopropylamino)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where the cyclopropylamino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
6-(Cyclopropylamino)nicotinonitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Comparison with Similar Compounds
Bosutinib: A tyrosine kinase inhibitor used in cancer treatment.
Milrinone: A phosphodiesterase inhibitor used in heart failure management.
Neratinib: An irreversible tyrosine kinase inhibitor used in breast cancer treatment.
Olprinone: A phosphodiesterase inhibitor with cardiotonic properties.
Uniqueness: 6-(Cyclopropylamino)nicotinonitrile is unique due to the presence of the cyclopropylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other nicotinonitrile derivatives and contributes to its specific applications in various fields .
Properties
IUPAC Name |
6-(cyclopropylamino)pyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-5-7-1-4-9(11-6-7)12-8-2-3-8/h1,4,6,8H,2-3H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKQBGMMIQLQDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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